molecular formula C18H20F3N3O B2905556 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 2379994-74-6

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2905556
CAS No.: 2379994-74-6
M. Wt: 351.373
InChI Key: WPBOTKCIJFLQHG-UHFFFAOYSA-N
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Description

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyridine ring through a series of reactions involving intermediates.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]benzene
  • 2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]thiophene

Uniqueness

What sets 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine apart from similar compounds is its specific substitution pattern and the presence of both a trifluoromethyl group and a piperidine ring

Properties

IUPAC Name

2-methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-13-10-16(4-7-22-13)25-12-14-5-8-24(9-6-14)17-3-2-15(11-23-17)18(19,20)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBOTKCIJFLQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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